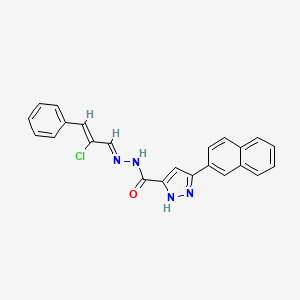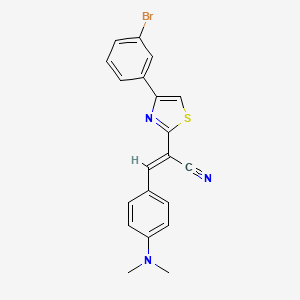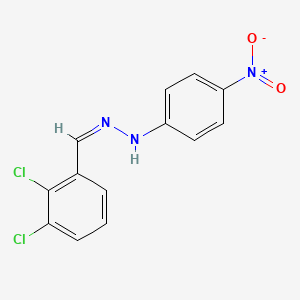
N'-(2-CL-3-Phenyl-2-propenylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-CL-3-Fenil-2-propenilideno)-3-(2-naftil)-1H-pirazol-5-carbohidrazida es un compuesto orgánico sintético que pertenece a la clase de derivados de pirazol. Estos compuestos son conocidos por sus diversas actividades biológicas y son ampliamente estudiados en química medicinal. La estructura única de este compuesto, que presenta un grupo naftil y un anillo de pirazol, lo convierte en un tema de interés para diversas aplicaciones de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-(2-CL-3-Fenil-2-propenilideno)-3-(2-naftil)-1H-pirazol-5-carbohidrazida generalmente implica la condensación de hidrazidas apropiadas con aldehídos o cetonas. La reacción generalmente se lleva a cabo en presencia de un catalizador en condiciones de reflujo. Los solventes comunes utilizados incluyen etanol o metanol, y la reacción puede requerir calentamiento para facilitar la formación del producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reacciones por lotes a gran escala con condiciones optimizadas para maximizar el rendimiento y la pureza. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia del proceso de síntesis. Los métodos de purificación, como la recristalización o la cromatografía, se emplean para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N’-(2-CL-3-Fenil-2-propenilideno)-3-(2-naftil)-1H-pirazol-5-carbohidrazida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Se pueden emplear reactivos como halógenos o agentes alquilantes en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N’-(2-CL-3-Fenil-2-propenilideno)-3-(2-naftil)-1H-pirazol-5-carbohidrazida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Se investiga por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales o procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N’-(2-CL-3-Fenil-2-propenilideno)-3-(2-naftil)-1H-pirazol-5-carbohidrazida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Se requieren estudios detallados para dilucidar las vías y dianas exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- N’-(2-CL-3-Fenil-2-propenilideno)-3-(2-naftil)-1H-pirazol-5-carbohidrazida
- N’-(2-CL-3-Fenil-2-propenilideno)-3-(2-naftil)-1H-pirazol-5-carbohidrazida
- N’-(2-CL-3-Fenil-2-propenilideno)-3-(2-naftil)-1H-pirazol-5-carbohidrazida
Singularidad
La singularidad de N’-(2-CL-3-Fenil-2-propenilideno)-3-(2-naftil)-1H-pirazol-5-carbohidrazida radica en sus características estructurales específicas, como la presencia de un grupo naftil y un anillo de pirazol. Estas características contribuyen a sus propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C23H17ClN4O |
|---|---|
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H17ClN4O/c24-20(12-16-6-2-1-3-7-16)15-25-28-23(29)22-14-21(26-27-22)19-11-10-17-8-4-5-9-18(17)13-19/h1-15H,(H,26,27)(H,28,29)/b20-12-,25-15+ |
Clave InChI |
HRNSQVIZKDTUTD-CEUGLMHPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)\Cl |
SMILES canónico |
C1=CC=C(C=C1)C=C(C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11694514.png)
![(5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694521.png)


![4-[Bis(2-methoxyethyl)sulfamoyl]-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}benzamide](/img/structure/B11694530.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B11694559.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11694568.png)
![ethyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11694577.png)
![4,4'-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine}](/img/structure/B11694582.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11694604.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11694605.png)
